molecular formula C18H15F3N2O3 B13974953 Benzoic acid, 4-[2-oxo-3-[3-(trifluoromethyl)phenyl]-1-imidazolidinyl]-, methyl ester

Benzoic acid, 4-[2-oxo-3-[3-(trifluoromethyl)phenyl]-1-imidazolidinyl]-, methyl ester

Cat. No.: B13974953
M. Wt: 364.3 g/mol
InChI Key: RQIDZJOYJLCGIN-UHFFFAOYSA-N
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Description

Benzoic acid, 4-[2-oxo-3-[3-(trifluoromethyl)phenyl]-1-imidazolidinyl]-, methyl ester is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a benzoic acid moiety, an imidazolidinyl group, and a trifluoromethyl phenyl group. It is commonly used in various scientific research applications due to its distinctive chemical behavior and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzoic acid, 4-[2-oxo-3-[3-(trifluoromethyl)phenyl]-1-imidazolidinyl]-, methyl ester typically involves multiple steps. One common method starts with the preparation of the benzoic acid derivative, followed by the introduction of the imidazolidinyl group and the trifluoromethyl phenyl group. The final step involves the esterification of the benzoic acid moiety to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzoic acid moiety, leading to the formation of various oxidized products.

    Reduction: Reduction reactions can occur at the imidazolidinyl group, potentially converting it to a different amine derivative.

    Substitution: The trifluoromethyl phenyl group can participate in electrophilic and nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles such as amines or thiols, and appropriate solvents and catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols. Substitution reactions can result in a wide range of substituted aromatic compounds.

Scientific Research Applications

Benzoic acid, 4-[2-oxo-3-[3-(trifluoromethyl)phenyl]-1-imidazolidinyl]-, methyl ester has numerous applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, particularly those involving inflammation and oxidative stress.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Benzoic acid, 4-[2-oxo-3-[3-(trifluoromethyl)phenyl]-1-imidazolidinyl]-, methyl ester involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes and receptors, depending on its chemical structure and the biological context. For example, it may inhibit certain enzymes involved in oxidative stress pathways, thereby reducing inflammation and cellular damage .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the imidazolidinyl group and the trifluoromethyl phenyl group in Benzoic acid, 4-[2-oxo-3-[3-(trifluoromethyl)phenyl]-1-imidazolidinyl]-, methyl ester imparts unique chemical properties and biological activities that distinguish it from other similar compounds. These structural features contribute to its potential as a versatile reagent in chemical synthesis and its promising applications in scientific research.

Properties

Molecular Formula

C18H15F3N2O3

Molecular Weight

364.3 g/mol

IUPAC Name

methyl 4-[2-oxo-3-[3-(trifluoromethyl)phenyl]imidazolidin-1-yl]benzoate

InChI

InChI=1S/C18H15F3N2O3/c1-26-16(24)12-5-7-14(8-6-12)22-9-10-23(17(22)25)15-4-2-3-13(11-15)18(19,20)21/h2-8,11H,9-10H2,1H3

InChI Key

RQIDZJOYJLCGIN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)N2CCN(C2=O)C3=CC=CC(=C3)C(F)(F)F

Origin of Product

United States

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